molecular formula C18H11ClF3NO3S B4760082 (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4760082
M. Wt: 413.8 g/mol
InChI Key: QGNAGFPQDMWKIQ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and various substituents such as chloro, trifluoromethyl, and prop-2-en-1-yl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring substituted with the 4-chloro-3-(trifluoromethyl)phenyl group. This intermediate is then subjected to a condensation reaction with a thiazolidine-2,4-dione derivative under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with reactions typically conducted in solvents such as dichloromethane or ethanol, and at temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms in detail.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO3S/c1-2-7-23-16(24)15(27-17(23)25)9-11-4-6-14(26-11)10-3-5-13(19)12(8-10)18(20,21)22/h2-6,8-9H,1,7H2/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNAGFPQDMWKIQ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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